molecular formula C7H6ClNO2 B3101600 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-24-2

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine

Cat. No.: B3101600
CAS No.: 139645-24-2
M. Wt: 171.58 g/mol
InChI Key: ZLBIIXMBVTUGGD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a chloromethyl group attached to a dioxolopyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine typically involves the chloromethylation of a dioxolopyridine precursor. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. This reactivity is exploited in drug design to create compounds that can selectively target specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-[1,3]dioxolo[4,5-c]pyridine
  • 4-(Iodomethyl)-[1,3]dioxolo[4,5-c]pyridine
  • 4-(Hydroxymethyl)-[1,3]dioxolo[4,5-c]pyridine

Uniqueness

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine is unique due to its specific reactivity profile, particularly the reactivity of the chloromethyl group. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

4-(chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-3-5-7-6(1-2-9-5)10-4-11-7/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBIIXMBVTUGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=NC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Hydroxymethyl-3,4-methylenedioxypyridine (90 mg, 0.59 mmol) was dissolved in methylene chloride (10 ml) and thionyl chloride (240 mg, 2 mmol) was added. After 10 min at ambient temperature the mixture was hydrolysed with sodium hydrogen carbonate and the phases were separated. The organic phase was dried over sodium sulphate, filtered and concentrated under reduced pressure. Yield: 90 mg (88%) of the title compound (crude).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
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4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
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4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
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Reactant of Route 6
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4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine

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